Cas no 680603-50-3 (1-(4-fluorophenoxy)methyl-6,7-dimethoxy-2-(naphthalene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline)

1-(4-Fluorophenoxy)methyl-6,7-dimethoxy-2-(naphthalene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a structurally complex tetrahydroisoquinoline derivative with potential applications in medicinal chemistry and pharmacological research. The compound features a naphthalene-2-carbonyl moiety and a 4-fluorophenoxy methyl group, which may enhance its binding affinity to specific biological targets. The dimethoxy substitution at the 6,7-positions of the tetrahydroisoquinoline core could improve metabolic stability and solubility. This molecule is of interest for its potential as a scaffold in the development of receptor modulators or enzyme inhibitors. Its synthetic versatility allows for further functionalization, making it a valuable intermediate in drug discovery and biochemical studies.
1-(4-fluorophenoxy)methyl-6,7-dimethoxy-2-(naphthalene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline structure
680603-50-3 structure
Product Name:1-(4-fluorophenoxy)methyl-6,7-dimethoxy-2-(naphthalene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline
CAS No:680603-50-3
MF:C29H26FNO4
MW:471.519451618195
CID:6295075
PubChem ID:4175066
Update Time:2025-10-22

1-(4-fluorophenoxy)methyl-6,7-dimethoxy-2-(naphthalene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline Chemical and Physical Properties

Names and Identifiers

    • 1-(4-fluorophenoxy)methyl-6,7-dimethoxy-2-(naphthalene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline
    • 1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-2-(naphthalene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline
    • (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-2-yl)methanone
    • [1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-2-ylmethanone
    • 680603-50-3
    • F0535-0066
    • AKOS024580962
    • Oprea1_265405
    • Inchi: 1S/C29H26FNO4/c1-33-27-16-21-13-14-31(29(32)22-8-7-19-5-3-4-6-20(19)15-22)26(25(21)17-28(27)34-2)18-35-24-11-9-23(30)10-12-24/h3-12,15-17,26H,13-14,18H2,1-2H3
    • InChI Key: PLXCJJJPZBNHTA-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)OCC1C2C=C(C(=CC=2CCN1C(C1C=CC2C=CC=CC=2C=1)=O)OC)OC

Computed Properties

  • Exact Mass: 471.18458647g/mol
  • Monoisotopic Mass: 471.18458647g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 6
  • Complexity: 698
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.9
  • Topological Polar Surface Area: 48Ų

1-(4-fluorophenoxy)methyl-6,7-dimethoxy-2-(naphthalene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline Pricemore >>

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Additional information on 1-(4-fluorophenoxy)methyl-6,7-dimethoxy-2-(naphthalene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline

Recent Advances in the Study of 1-(4-fluorophenoxy)methyl-6,7-dimethoxy-2-(naphthalene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline (CAS: 680603-50-3)

The compound 1-(4-fluorophenoxy)methyl-6,7-dimethoxy-2-(naphthalene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline (CAS: 680603-50-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and mechanistic insights.

Recent studies have highlighted the compound's role as a potent modulator of specific biological pathways, particularly those involving protein-protein interactions (PPIs) and enzyme inhibition. Its structural complexity, characterized by the presence of a naphthalene-2-carbonyl group and a tetrahydroisoquinoline core, suggests a high degree of specificity in target binding. Researchers have employed advanced computational modeling techniques, such as molecular docking and dynamics simulations, to elucidate its binding modes and affinity for various biological targets.

In vitro and in vivo studies have demonstrated promising results, particularly in the context of neurodegenerative diseases and cancer. For instance, the compound has shown inhibitory effects on key enzymes involved in amyloid-beta aggregation, a hallmark of Alzheimer's disease. Additionally, its ability to disrupt oncogenic signaling pathways has positioned it as a potential candidate for anticancer drug development. These findings are supported by robust experimental data, including high-resolution X-ray crystallography and NMR spectroscopy.

The synthesis of 1-(4-fluorophenoxy)methyl-6,7-dimethoxy-2-(naphthalene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline has also been optimized in recent years, with researchers developing more efficient and scalable routes. Key advancements include the use of catalytic asymmetric synthesis to achieve enantiomerically pure forms, which are critical for evaluating structure-activity relationships (SAR). These synthetic improvements have facilitated the production of derivatives for further pharmacological evaluation.

Despite these advancements, challenges remain, particularly in optimizing the compound's pharmacokinetic properties, such as bioavailability and metabolic stability. Current research efforts are focused on structural modifications to enhance its drug-like characteristics while retaining its biological activity. Collaborative studies between academic institutions and pharmaceutical companies are underway to accelerate its transition from bench to bedside.

In conclusion, 1-(4-fluorophenoxy)methyl-6,7-dimethoxy-2-(naphthalene-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline represents a promising scaffold for the development of novel therapeutics. Its multifaceted biological activities and the ongoing optimization of its chemical properties underscore its potential in addressing unmet medical needs. Future research should prioritize translational studies to validate its efficacy and safety in clinical settings.

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